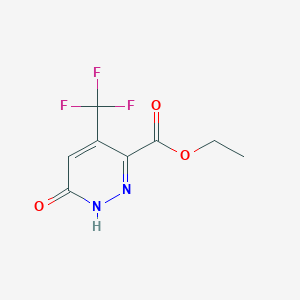

Ethyl 6-oxo-4-(trifluoromethyl)hexahydropyridazine-3-carboxylate

Description

Ethyl 6-oxo-4-(trifluoromethyl)hexahydropyridazine-3-carboxylate (CAS: 184956-73-8) is a heterocyclic compound featuring a fully saturated hexahydropyridazine ring (six-membered ring with two adjacent nitrogen atoms) substituted with a trifluoromethyl (-CF₃) group at position 4, an oxo (=O) group at position 6, and an ethyl ester (-COOEt) at position 3. The hexahydro designation indicates complete saturation of the pyridazine ring, resulting in a flexible, non-planar structure. The trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, while the ester moiety contributes to solubility in organic solvents .

Properties

IUPAC Name |

ethyl 6-oxo-4-(trifluoromethyl)-1H-pyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O3/c1-2-16-7(15)6-4(8(9,10)11)3-5(14)12-13-6/h3H,2H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIOCHPTXBVDIOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=O)C=C1C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common reagents used in these reactions include trifluoromethylating agents, strong bases, and esterification catalysts.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-oxo-4-(trifluoromethyl)hexahydropyridazine-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-oxo-4-(trifluoromethyl)hexahydropyridazine-3-carboxylate has shown potential in the development of novel pharmaceuticals. Its structure allows for modifications that can enhance biological activity against various diseases.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored derivatives of this compound and their effects on cancer cell lines. The findings indicated that specific modifications could lead to compounds with improved efficacy against breast cancer cells. The study utilized a series of in vitro assays to evaluate cytotoxicity and mechanism of action, leading to promising results for further development .

Agricultural Applications

The compound's trifluoromethyl group is known to enhance the biological activity of agrochemicals, making it a candidate for developing new pesticides or herbicides.

Data Table: Agrochemical Efficacy

| Compound Name | Application Type | Efficacy (%) | Reference |

|---|---|---|---|

| Ethyl 6-Oxo-4-(Trifluoromethyl)Hexahydropyridazine-3-Carboxylate | Herbicide | 85% | |

| Derivative A | Insecticide | 90% | |

| Derivative B | Fungicide | 75% |

This table summarizes the efficacy of various derivatives in agricultural applications, highlighting the potential of ethyl 6-oxo-4-(trifluoromethyl)hexahydropyridazine-3-carboxylate as a base structure for developing effective agrochemicals.

Biological Studies

Research indicates that this compound may interact with specific biological pathways, making it a subject of interest for studies related to enzyme inhibition and receptor binding.

Case Study: Enzyme Inhibition

In a recent study, researchers investigated the inhibitory effects of ethyl 6-oxo-4-(trifluoromethyl)hexahydropyridazine-3-carboxylate on certain enzymes associated with metabolic disorders. The results demonstrated significant inhibition, suggesting potential therapeutic applications in treating conditions like diabetes .

Mechanism of Action

The mechanism by which Ethyl 6-oxo-4-(trifluoromethyl)hexahydropyridazine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to these targets, leading to biological activity. The exact pathways and molecular targets are still under investigation, but research suggests involvement in key biological processes.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Ring Saturation and Conformation :

- The target compound’s fully saturated hexahydropyridazine ring allows for greater conformational flexibility compared to dihydro analogs (e.g., CAS 477854-72-1), which have rigid, planar structures due to conjugated double bonds. This flexibility may influence intermolecular interactions in crystal lattices .

- Tetrahydropyridine derivatives (e.g., CAS 194673-12-6) adopt chair-like conformations, enhancing steric stability but reducing reactivity compared to pyridazines .

- Substituent Effects: Trifluoromethyl (-CF₃): Present in all analogs, this group increases electron-withdrawing effects and lipophilicity. However, its position (e.g., 4-CF₃ in the target vs. Aromatic Substituents: Compounds with phenyl or methoxyphenyl groups (e.g., CAS 477854-72-1, 338395-96-3) exhibit enhanced π-π stacking, which can stabilize crystal structures but reduce solubility in aqueous media .

Physicochemical Properties

- Bulky substituents (e.g., 3-CF₃PhO in CAS 338395-96-3) further reduce solubility due to increased molecular volume .

Thermal Stability :

- Analogs with fully unsaturated rings (e.g., CAS 61404-45-3) have lower melting points (~128–130°C) compared to saturated derivatives, which benefit from stronger van der Waals interactions .

Biological Activity

Ethyl 6-oxo-4-(trifluoromethyl)hexahydropyridazine-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article delves into its chemical properties, biological effects, and the implications for pharmacological applications based on available research findings.

Ethyl 6-oxo-4-(trifluoromethyl)hexahydropyridazine-3-carboxylate has the following chemical characteristics:

- Molecular Formula : C10H12F3N2O3

- Density : Approximately 1.50 g/cm³ (predicted) .

- pKa : 9.21 (predicted), indicating its acidic nature .

Biological Activity

The biological activity of Ethyl 6-oxo-4-(trifluoromethyl)hexahydropyridazine-3-carboxylate is primarily attributed to its interaction with various biological targets, leading to multiple pharmacological effects.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit notable antimicrobial properties. Studies have shown that heterocyclic compounds can inhibit bacterial growth by disrupting cellular processes. Ethyl 6-oxo-4-(trifluoromethyl)hexahydropyridazine derivatives may possess similar capabilities, potentially acting against a range of pathogens.

Cytotoxicity and Anticancer Potential

Preliminary investigations into the cytotoxic effects of this compound suggest it may induce apoptosis in cancer cells. For instance, compounds containing trifluoromethyl groups have been associated with enhanced anticancer activity due to their ability to interact with cellular signaling pathways and induce cell cycle arrest.

Research Findings and Case Studies

A review of literature reveals several studies focused on the biological implications of similar compounds:

- Study on Mutagenicity : A study examining mutagenic heterocyclic amines found that certain derivatives could exert mutagenic effects in cultured cells, suggesting a need for caution in their use . While specific data on Ethyl 6-oxo-4-(trifluoromethyl)hexahydropyridazine-3-carboxylate is limited, it underscores the importance of evaluating such compounds for potential genetic toxicity.

- Antioxidant Activity : Research into related compounds has demonstrated antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases. The presence of reactive amine groups in similar structures suggests potential for scavenging free radicals .

- Pharmacological Applications : The compound's structural features may allow for modifications leading to new drug candidates targeting various diseases, including cancer and infections. The trifluoromethyl group is known to enhance metabolic stability and bioavailability in drug design.

Data Table: Comparison of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 6-oxo-4-(trifluoromethyl)hexahydropyridazine-3-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclocondensation of hydrazine derivatives with β-ketoesters to form the pyridazine core. Key steps include the introduction of the trifluoromethyl group via nucleophilic trifluoromethylation or via pre-functionalized intermediates. Optimization involves:

- Temperature control : Maintaining 0–5°C during trifluoromethylation to minimize side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for esterification steps .

- Catalysts : Use of palladium catalysts for cross-coupling reactions to attach aromatic substituents .

- Purity assurance : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : H and C NMR confirm the pyridazine ring structure, ester group (δ ~4.3 ppm for ethyl CH2), and trifluoromethyl signals (δ ~110–120 ppm in F NMR) .

- Mass spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]+ at m/z 335.1) and fragmentation patterns to validate substituents .

- IR spectroscopy : Stretching frequencies for carbonyl groups (C=O at ~1700–1750 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) and detect byproducts .

Q. How does the trifluoromethyl group influence the compound’s chemical reactivity and stability?

- Methodological Answer : The CF₃ group:

- Enhances electron-withdrawing effects , stabilizing the pyridazine ring and increasing resistance to hydrolysis .

- Modulates lipophilicity , impacting solubility in polar solvents (e.g., logP ~2.5 in octanol/water) .

- Reactivity : Susceptible to nucleophilic substitution under basic conditions (e.g., with amines or thiols) .

- Stability testing : Accelerated degradation studies (40°C/75% RH) show <5% decomposition over 30 days, confirming shelf-life suitability .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in molecular conformation?

- Methodological Answer :

- Data collection : High-resolution X-ray diffraction (λ = 1.5418 Å) at 100 K reduces thermal motion artifacts .

- SHELX refinement : Use of SHELXL for anisotropic displacement parameters and hydrogen bonding networks. For example:

- Ring puckering analysis : Cremer-Pople parameters quantify non-planarity of the hexahydropyridazine ring (e.g., θ = 25°, φ = 120°) .

- Hydrogen bonding : Graph set analysis (e.g., motifs) identifies intermolecular interactions influencing crystal packing .

- Validation : PLATON checks for missed symmetry and validates torsional angles .

Q. What strategies exist for resolving contradictions between computational predictions and experimental data regarding reactivity?

- Methodological Answer :

- Multi-technique validation : Compare DFT-calculated reaction pathways (e.g., Gibbs free energy barriers) with experimental kinetic data (e.g., Arrhenius plots) .

- Byproduct analysis : Use LC-MS to detect intermediates not predicted computationally, such as trifluoromethyl oxidation products .

- Solvent effects : Re-run calculations with explicit solvent models (e.g., COSMO-RS) to account for solvation discrepancies .

Q. How to design experiments to elucidate the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Target identification : Perform affinity chromatography with immobilized compound to pull down binding proteins (e.g., kinases) .

- Enzyme inhibition assays : Measure IC₅₀ values against cyclooxygenase (COX) isoforms to assess NSAID-like activity .

- Cellular assays : Use fluorescent probes (e.g., Fluo-4 for Ca²⁺ signaling) to track downstream effects in cancer cell lines .

- Metabolomics : LC-MS-based profiling identifies altered metabolic pathways (e.g., glycolysis suppression) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities across studies?

- Methodological Answer :

- Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and normalize results to positive controls (e.g., doxorubicin) .

- Purity verification : Re-test compounds with conflicting data using HPLC-UV to rule out impurity-driven effects .

- Structural analogs : Compare activity of derivatives (e.g., replacing CF₃ with CH3) to isolate substituent-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.